6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate
Description
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their extensive biological and pharmacological activities.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.BrH.H2O/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;;/h1-4H,(H,12,13);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYYFEFWFNAULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)O.O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under specific conditions to form the imidazo[1,2-a]pyridine core. This core is then chlorinated to introduce the chlorine atom at the 6-position. The final step involves the formation of the hydrobromide hydrate salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of different solvents, catalysts, and reaction conditions to improve yield and purity .
Chemical Reactions Analysis
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to specific sites and emitting fluorescence in response to pH changes. This property makes it useful for real-time imaging of pH changes in cells .
Comparison with Similar Compounds
Similar compounds to 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate include other imidazo[1,2-a]pyridine derivatives such as:
- 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-chloroimidazo[1,2-a]pyridine-4-carboxylic acid
These compounds share similar structural features but differ in the position of the carboxylic acid group. The unique positioning of the carboxylic acid group in 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate contributes to its distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
